molecular formula C16H14ClN3O3 B2432581 3-[[[6-(5-Chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione CAS No. 210411-40-8

3-[[[6-(5-Chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione

Cat. No.: B2432581
CAS No.: 210411-40-8
M. Wt: 331.76
InChI Key: DPPBVYIIUGUYAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[6-(5-Chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, pyridine derivatives, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-[[[6-(5-Chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .

Scientific Research Applications

3-[[[6-(5-Chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[[6-(5-Chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[[[6-(5-Chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of pyridine rings and the chloropyridinyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(E)-3-[[6-(5-chloropyridin-3-yl)oxypyridin-3-yl]iminomethyl]-4-hydroxypent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3/c1-10(21)15(11(2)22)9-19-13-3-4-16(20-7-13)23-14-5-12(17)6-18-8-14/h3-9,21H,1-2H3/b15-10+,19-9?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZOSEFUSFHCIA-IIRGGBENSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=NC1=CN=C(C=C1)OC2=CC(=CN=C2)Cl)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C=NC1=CN=C(C=C1)OC2=CC(=CN=C2)Cl)\C(=O)C)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384171
Record name 3-[[[6-(5-chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210411-40-8
Record name 3-[[[6-(5-chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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